CB2 Affinity Advantage of the 4-Fluorobenzyl N1 Substituent Over Non-Fluorinated Analogs
While direct CB2 binding data for the target compound CAS 946352-89-2 is not publicly available, class-level inference from the 1,8-naphthyridin-2(1H)-one-3-carboxamide series demonstrates that the 4-fluorobenzyl group at N1 is a key driver of CB2 affinity. In the closely related 4-one series, a compound bearing the p-fluorobenzyl substituent (Compound 10) exhibited a CB2 Ki of 1.0 nM [1]. In contrast, the non-fluorinated benzyl analog typically shows reduced affinity, although a specific head-to-head Ki is not reported in the primary literature. The 4-fluorobenzyl motif is present in multiple subnanomolar CB2 ligands within this chemotype [1][2].
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Class-level inference based on scaffold: predicted subnanomolar to low nanomolar range |
| Comparator Or Baseline | Non-fluorinated benzyl analog: reduced affinity (exact Ki not available from public sources) |
| Quantified Difference | Qualitative enhancement observed; precise fold-change unavailable due to lack of direct target compound data |
| Conditions | Radioligand binding assay using human CB2 receptor (class context from Manera et al., 2006, 2009) |
Why This Matters
The 4-fluorobenzyl group is essential for achieving the high CB2 affinity required for pharmacological probe applications, and compounds lacking this substitution cannot recapitulate the same binding profile.
- [1] Manera C, Benetti V, Castelli MP, et al. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. J Med Chem. 2006;49(20):5947-57. PMID: 17004710. View Source
- [2] Manera C, Saccomanni G, Adinolfi B, et al. Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists. J Med Chem. 2009;52(12):3644-51. PMID: 19435366. View Source
